molecular formula C12H10N4O2 B3863498 N,N'-BIS(PYRIDIN-3-YL)ETHANEDIAMIDE

N,N'-BIS(PYRIDIN-3-YL)ETHANEDIAMIDE

Cat. No.: B3863498
M. Wt: 242.23 g/mol
InChI Key: OFAYUOQVLLXZMK-UHFFFAOYSA-N
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Description

Contextualization within Amide-Containing Ligands and Pyridine (B92270) Derivatives

N,N'-bis(pyridin-3-yl)ethanediamide belongs to the broad classes of amide-containing ligands and pyridine derivatives. Pyridine and its derivatives are fundamental building blocks in coordination chemistry, prized for the Lewis basicity of the nitrogen atom which allows for predictable coordination to metal centers. mdpi.comwikipedia.org The incorporation of amide functionalities introduces hydrogen bonding capabilities, specifically N-H hydrogen bond donors and C=O hydrogen bond acceptors. This dual functionality allows for the construction of intricate supramolecular architectures through both coordination bonds and hydrogen bonding interactions.

The ethanediamide (oxalamide) backbone imparts a degree of rigidity to the molecule, influencing the spatial orientation of the terminal pyridyl groups. This structural control is a key feature in the design of functional materials.

Significance of Multifunctional Organic Linkers in Advanced Materials and Coordination Chemistry

Multifunctional organic linkers, such as this compound, are crucial in the development of advanced materials like metal-organic frameworks (MOFs) and coordination polymers (CPs). youtube.comyoutube.com These materials are constructed from metal ions or clusters connected by organic linkers, resulting in extended, often porous, structures. The properties of these materials, including their porosity, catalytic activity, and luminescence, are directly influenced by the nature of the organic linker. researchgate.netacs.org

The ability of this compound to act as a bridging ligand between metal centers, while simultaneously participating in hydrogen bonding, allows for the formation of robust and dimensionally complex structures. researchgate.netacs.org This has led to its use in the synthesis of novel coordination polymers with interesting topologies and potential applications in areas such as gas storage and catalysis. youtube.com

Historical Development and Emerging Trends in Related Compound Classes

The development of bis-pyridyl-bis-amide ligands has been driven by the desire to create versatile building blocks for supramolecular chemistry and crystal engineering. Early research in coordination chemistry focused on simpler pyridine-based ligands. Over time, the introduction of additional functional groups, such as amides, allowed for the creation of more complex and functional systems. chimia.ch

An emerging trend in this field is the design of flexible and semi-rigid ligands that can adapt their conformation to different metal ions and guest molecules, leading to materials with dynamic properties. researchgate.netsemanticscholar.org There is also a growing interest in the synthesis of chiral pyridine-type ligands from natural products to create enantiomerically pure coordination compounds for applications in stereoselective synthesis. chimia.ch The study of co-crystals, where a target molecule is crystallized with another compound to modify its physical properties, is another area where bis-pyridyl-bis-amide ligands are finding application.

Scope and Objectives of Academic Research on this compound Systems

Academic research on this compound and its analogues is primarily focused on understanding its coordination behavior and its potential as a building block for functional materials. A key objective is the synthesis and characterization of new coordination polymers and MOFs. rsc.orgmdpi.com This includes the investigation of how the ligand's structure influences the topology and properties of the resulting materials.

A significant aspect of this research is the detailed structural analysis of the resulting compounds using single-crystal X-ray diffraction. psu.edu This allows for a precise understanding of the coordination environment of the metal ions and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking. psu.edunih.gov Computational studies, such as Hirshfeld surface analysis, are also employed to further investigate these interactions. rsc.org The photoluminescence properties of metal complexes containing these ligands are another area of active investigation. acs.org

Research Findings on this compound and Related Compounds

Detailed research has been conducted on this compound (often referred to as N,N'-di(3-pyridyl)oxamide in the literature) and its close structural analogue, N,N'-bis(pyridin-3-ylmethyl)ethanediamide.

Synthesis and Crystallization

The synthesis of this compound is typically achieved through the reaction of 3-aminopyridine (B143674) with diethyl oxalate (B1200264). The resulting product can be crystallized from solvents like methanol (B129727) to obtain single crystals suitable for X-ray diffraction studies. psu.edu

Similarly, N,N'-bis(pyridin-3-ylmethyl)oxalamide has been prepared from pyridin-3-ylmethylamine and diethyloxalate. nih.gov Crystallization of this precursor from a mixture of DMF and ethanol (B145695) has been shown to yield a monohydrate form. rsc.org

Crystal Structure Analysis

The crystal structure of N,N'-bis(pyridin-3-yl)oxamide reveals a molecule that is roughly planar and located about an inversion center. psu.edu In the crystal, molecules are connected into corrugated layers through intermolecular N—H⋯N hydrogen bonds between the amide N-H group and the pyridine N atom. psu.edu

The molecular structure of the related N,N'-bis(pyridin-3-ylmethyl)ethanediamide monohydrate shows a U-shape, with the two pyridyl rings located on the same side of the central plane. rsc.org The crystal structure is characterized by the formation of supramolecular tapes sustained by amide-N—H⋯O(carbonyl) hydrogen bonds. rsc.org These tapes are further connected by a helical chain of hydrogen-bonded water molecules. rsc.org

Crystallographic Data for this compound and a Related Compound
CompoundChemical FormulaCrystal SystemSpace GroupKey Structural FeaturesReference
This compoundC12H10N4O2MonoclinicP21/nRoughly planar molecule, intermolecular N—H⋯N hydrogen bonds forming corrugated layers. psu.edu
N,N'-Bis(pyridin-3-ylmethyl)ethanediamide monohydrateC14H14N4O2·H2OMonoclinicP21/cU-shaped molecule, supramolecular tapes formed by N—H⋯O hydrogen bonds, helical water chain. mdpi.comrsc.org

Coordination Chemistry

This compound and its analogues have been successfully employed as ligands in the construction of coordination polymers with various metal ions, including zinc(II), cadmium(II), and mercury(II). psu.edu In these structures, the pyridine nitrogen atoms coordinate to the metal centers, while the amide groups can participate in hydrogen bonding to further stabilize the network.

For instance, complexes of N,N'-di(3-pyridyl)oxamide with Zn(II), Cd(II), and Hg(II) have been shown to form one-dimensional chains and metallocycles. psu.edu The flexibility of the methylene-bridged analogue, N,N'-bis(pyridin-3-ylmethyl)ethanediamide, allows for different conformations (e.g., open or U-shaped) when coordinated to metal centers like zinc(II), leading to diverse supramolecular architectures. nih.gov

Examples of Coordination Polymers with Related Bis-pyridyl-bis-amide Ligands
LigandMetal IonResulting StructureKey FeaturesReference
N,N'-di(3-pyridyl)oxamideZn(II), Cd(II), Hg(II)1D chains and metallocyclesLigand acts as a bridge between metal centers. psu.edu
N,N'-bis[(pyridin-3-yl)methyl]ethanediamideZn(II)Binuclear complexes with open or U-shaped ligand conformationFormation of 3D architecture through C-H⋯π interactions. nih.gov
N,N'-bis[(pyridin-3-yl)methyl]oxalamideCd(II)1D coordination polymerCd(II) ions bridged by the ligand in a wavy ribbon fashion. mdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N'-dipyridin-3-yloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(15-9-3-1-5-13-7-9)12(18)16-10-4-2-6-14-8-10/h1-8H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFAYUOQVLLXZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Design for N,n Bis Pyridin 3 Yl Ethanediamide

Retrosynthetic Analysis of N,N'-bis(pyridin-3-yl)ethanediamide

The synthetic strategy for this compound is most effectively devised through a retrosynthetic analysis. This process involves a logical disconnection of the target molecule into simpler, readily available starting materials. The most apparent disconnections are the two amide bonds.

By cleaving the C-N amide bonds, the molecule is simplified into two key precursors: 3-aminopyridine (B143674) and a two-carbon unit derived from oxalic acid. This leads to the identification of practical starting materials such as oxalyl chloride or a dialkyl oxalate (B1200264) like diethyl oxalate. This retrosynthetic pathway is the most common and direct approach for the synthesis of this and similar diamides.

Optimized Reaction Pathways for Primary Synthesis

The primary synthesis of this compound is typically achieved through the formation of amide bonds between 3-aminopyridine and an appropriate oxalic acid derivative. The optimization of this process hinges on the choice of reagents, reaction conditions, and catalysts.

Amidation Reactions with Pyridine (B92270) Derivatives

The most direct method for the synthesis of this compound involves the reaction of 3-aminopyridine with oxalyl chloride. In this reaction, two equivalents of 3-aminopyridine react with one equivalent of oxalyl chloride. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), to prevent the hydrolysis of the highly reactive oxalyl chloride. An excess of a non-nucleophilic base, like triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrochloric acid byproduct that is formed.

Alternatively, diethyl oxalate can be used as the acylating agent. This reaction involves the aminolysis of the ester groups by 3-aminopyridine. This method is generally slower and may require heating to proceed at a reasonable rate. The choice between oxalyl chloride and diethyl oxalate often depends on the desired reaction rate, scale, and sensitivity of other functional groups in more complex derivatives.

Condensation Strategies and Catalyst Selection

The condensation reaction between 3-aminopyridine and the oxalic acid derivative can be optimized through careful selection of catalysts and reaction conditions. When using oxalyl chloride, the reaction is often exothermic and proceeds rapidly without the need for a catalyst, other than the base used to scavenge the HCl.

For the reaction with diethyl oxalate, the use of a catalyst can be beneficial. While the reaction can be driven by heat alone, Lewis acids or other coupling agents can facilitate the amidation. However, for this specific synthesis, thermal condensation is commonly employed. The reaction is often performed at elevated temperatures, sometimes under solvent-free conditions, where the molten reactants are heated together.

Below is a table summarizing typical reaction conditions for the synthesis of this compound.

Acylating AgentSolventBase/CatalystTemperatureTypical Yield
Oxalyl ChlorideTetrahydrofuran (THF)Triethylamine0 °C to room tempHigh
Diethyl OxalateEthanol (B145695) or neatNone (thermal)RefluxModerate to High

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For the synthesis of this compound, green chemistry principles can be applied to reduce waste and avoid hazardous solvents.

One approach is the use of solvent-free or mechanochemical synthesis. In a solvent-free approach, 3-aminopyridine and diethyl oxalate can be heated together without a solvent, reducing the environmental impact associated with solvent use and disposal. Mechanochemical methods, such as ball milling, can also be employed to facilitate the reaction in a solid state, often at room temperature and with minimal solvent.

Another green strategy is the use of water as a solvent. While oxalyl chloride is incompatible with water, the reaction of 3-aminopyridine with diethyl oxalate could potentially be adapted to aqueous conditions, although this is less common due to the lower solubility of the reactants and product.

Purification and Isolation Techniques for High Purity this compound

Obtaining high-purity this compound is crucial for its use in further applications. The crude product obtained from the synthesis is often contaminated with unreacted starting materials, byproducts, and residual solvent.

The most common method for purification is recrystallization. The choice of solvent for recrystallization is critical and depends on the solubility profile of the product and impurities. Solvents such as ethanol, methanol (B129727), or dimethylformamide (DMF) are often effective. The crude product is dissolved in a minimum amount of hot solvent, and upon cooling, the pure product crystallizes out, leaving the impurities in the solution.

Washing the isolated solid with appropriate solvents is another important purification step. For instance, washing with water can remove any water-soluble salts, such as triethylammonium (B8662869) chloride, formed during the reaction with oxalyl chloride. A final wash with a volatile organic solvent like diethyl ether can help to remove any remaining organic impurities and dry the product.

The purity of the final product is typically confirmed by analytical techniques such as melting point determination, nuclear magnetic resonance (NMR) spectroscopy, and elemental analysis.

Derivatization Strategies for Structural Modification of this compound

The structure of this compound offers several sites for derivatization, allowing for the fine-tuning of its properties for specific applications.

One common derivatization strategy involves the modification of the pyridine nitrogen atoms. These nitrogen atoms can be quaternized by reacting with alkyl halides to form pyridinium (B92312) salts. This modification can significantly alter the solubility and electronic properties of the molecule. N-oxidation of the pyridine rings using oxidizing agents like m-chloroperoxybenzoic acid (m-CPBA) is another possibility, which can influence the coordinating ability of the pyridine nitrogen.

Electrophilic substitution on the pyridine rings is another potential route for derivatization. However, the amide groups are deactivating, making the pyridine rings less susceptible to electrophilic attack. Under harsh conditions, it might be possible to introduce substituents onto the pyridine rings, but this is generally a less common approach.

A more versatile strategy for creating derivatives is to start with substituted 3-aminopyridines in the initial synthesis. By using a range of substituted 3-aminopyridines, a library of this compound derivatives with various functional groups can be generated.

Substituent Effects on Pyridine Rings

The introduction of substituents onto the pyridine rings of this compound can profoundly influence its chemical and physical properties. These effects are broadly categorized as electronic and steric.

Electronic Effects:

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the pyridine ring can alter the electron density of the pyridine nitrogen and the amide functionality. For instance, an EDG, such as a methoxy (B1213986) (-OCH₃) or an amino (-NH₂) group, increases the basicity of the pyridine nitrogen, enhancing its ability to coordinate with metal ions. Conversely, an EWG, like a nitro (-NO₂) or a cyano (-CN) group, decreases the basicity of the pyridine nitrogen but can enhance the acidity of the N-H protons of the amide group, potentially leading to stronger hydrogen bonding interactions in the solid state.

Computational studies on related N-aryl systems have shown a direct correlation between the electronic nature of substituents and the activation energies of reactions involving the amide bond. mdpi.comresearchgate.net For example, in Ullmann-type coupling reactions to form N-aryl bonds, the nucleophilicity of the amide nitrogen is a key factor. mdpi.com By analogy, substituents on the pyridine ring of this compound would modulate the nucleophilicity of the 3-aminopyridine precursor during synthesis.

Steric Effects:

The following table illustrates the potential effects of different substituents on the properties of this compound based on established chemical principles. tubitak.gov.trnih.govacs.org

SubstituentPosition on Pyridine RingPredicted Electronic Effect on Pyridine NitrogenPredicted Steric HindrancePotential Impact on Intermolecular Interactions
-OCH₃4Electron-donatingLowEnhanced metal coordination
-Cl2Electron-withdrawingMediumAltered hydrogen bonding and metal coordination
-CN5Strongly electron-withdrawingLowWeaker metal coordination, stronger N-H···N hydrogen bonds
-CH₃6Weakly electron-donatingMediumPotential for controlled steric hindrance
-C(CH₃)₃4Electron-donatingHighDisruption of planar packing, creation of porous structures

Modifications to the Ethanediamide Backbone

The ethanediamide linker is a critical component of this compound, providing rigidity and a defined distance between the two pyridine units. Modifications to this backbone can introduce flexibility, alter the spacing between the pyridine rings, and introduce new functional groups.

One common modification is to replace the ethanediamide group with longer or more flexible linkers, such as propanediamide or butanediamide. This would increase the conformational freedom of the molecule, potentially leading to the formation of different types of coordination networks. Another approach is to introduce substituents on the carbon atoms of the ethanediamide backbone. For example, alkyl or aryl groups could be attached to the linker, which would introduce steric bulk and influence the packing of the molecules in the solid state.

The introduction of functional groups onto the ethanediamide backbone can also be used to tune the properties of the resulting materials. For example, a hydroxyl group could provide an additional site for hydrogen bonding or coordination to metal centers. The choice of linker can have a significant impact on the final structure and properties of coordination polymers. nih.govnih.gov

Below is a table outlining potential modifications to the ethanediamide backbone and their predicted consequences.

Backbone ModificationPredicted Effect on FlexibilityPredicted Effect on Pyridine Ring SpacingPotential Applications
Replacement with PropanediamideIncreasedIncreasedFormation of larger pores in coordination polymers
Replacement with MalonamideSimilarDecreasedFine-tuning of metal-ligand distances
Introduction of a Methyl SubstituentIncreased Steric HindranceMinimal ChangeControl of crystal packing
Introduction of a Phenyl SubstituentIncreased Rigidity and π-stackingMinimal ChangeEnhanced thermal stability of materials

Precursor Functionalization for Polymerization or Surface Immobilization

The functionalization of this compound precursors is a key strategy for their use in the development of polymers and for surface immobilization. This typically involves the introduction of a reactive group that can undergo a polymerization reaction or form a covalent bond with a surface.

For Polymerization:

To prepare polymers containing the this compound motif, a precursor can be functionalized with a polymerizable group, such as a vinyl, acrylate (B77674), or styrenyl moiety. This functionalized monomer can then be polymerized using standard techniques like free-radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization. acs.org The resulting polymer would have the this compound unit as a repeating side chain, which could then be used for metal chelation or the formation of cross-linked networks.

For Surface Immobilization:

For applications in sensing or catalysis, it is often desirable to immobilize this compound onto a solid support, such as silica (B1680970), gold, or a polymer resin. This can be achieved by functionalizing a precursor with a group that can react with the surface. For example, a precursor with a terminal alkyne or azide (B81097) group can be attached to a surface modified with the complementary reactive group via a "click" reaction. tubitak.gov.tr Alternatively, a precursor with a silane (B1218182) group can be used to functionalize silica surfaces.

The following table provides examples of functional groups that can be introduced into a precursor of this compound for polymerization or surface immobilization.

Functional GroupIntended ApplicationReactive Partner/SurfaceType of Linkage
Vinyl (-CH=CH₂)PolymerizationOther vinyl monomersCarbon-carbon bond
Acrylate (-OOC-CH=CH₂)PolymerizationOther acrylate monomersCarbon-carbon bond
Terminal Alkyne (-C≡CH)Surface ImmobilizationAzide-functionalized surfaceTriazole ring
Thiol (-SH)Surface ImmobilizationGold surfaceGold-sulfur bond
Carboxylic Acid (-COOH)Surface ImmobilizationAmine-functionalized surfaceAmide bond

Advanced Structural Elucidation and Solid State Chemistry of N,n Bis Pyridin 3 Yl Ethanediamide

Single Crystal X-ray Diffraction Analysis

The compound crystallizes in the monoclinic space group P2₁/n. nih.gov Key crystallographic data and refinement parameters are summarized in the table below.

Crystal Data and Structure Refinement for N,N'-bis(pyridin-3-yl)ethanediamide. nih.gov
ParameterValue
Empirical formulaC₁₂H₁₀N₄O₂
Formula weight242.24
Temperature297 K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/n
Unit cell dimensions
a3.8992 (7) Å
b12.662 (2) Å
c10.9678 (17) Å
β97.983 (4)°
Volume536.26 (16) ų
Z2
Density (calculated)1.500 Mg/m³
Final R indices [I > 2σ(I)]R₁ = 0.043
R indices (all data)wR₂ = 0.126

Molecular Conformation and Torsion Angles

The molecular structure of this compound possesses a crystallographic inversion centre. nih.govnih.gov This element of symmetry dictates that the two pyridyl-amide halves of the molecule are symmetrically equivalent. The molecule is observed to be nearly planar, with a very small root-mean-square (r.m.s.) deviation of just 0.019 Å from the least-squares plane calculated through all non-hydrogen atoms. nih.govnih.gov This planarity is a key conformational feature, suggesting significant delocalization across the central ethanediamide (oxamide) bridge. The inherent planarity and symmetry constrain the possible torsion angles within the molecule, leading to a relatively rigid structure in the crystalline state.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state assembly of this compound is dominated by a specific and directional intermolecular hydrogen bonding network. nih.gov The primary interaction involves the amide N-H group acting as a hydrogen bond donor and the nitrogen atom of the pyridine (B92270) ring serving as the acceptor. nih.govnih.govresearchgate.net This N—H···N hydrogen bond is the principal force directing the self-assembly of the molecules in the crystal. The geometric details of this key interaction are provided in the table below.

Hydrogen Bond Geometry (Å, °) for this compound. nih.gov
D—H···AD—H (Å)H···A (Å)D···A (Å)D—H···A (°)
N1—H1A···N2ⁱ0.862.263.061 (2)156
Symmetry code: (i) x−1/2, −y+3/2, z−1/2.

Spectroscopic Investigations for Structural Confirmation

Spectroscopic methods are essential for confirming the identity and structural features of a compound, often corroborating the data obtained from X-ray diffraction.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Detailed experimental FT-IR and Raman spectroscopic data for this compound are not available in the surveyed scientific literature. Such spectra would be expected to show characteristic vibrational modes for the key functional groups. These would include N-H stretching and bending vibrations from the amide groups, a strong C=O stretching band for the amide carbonyl, and various C=C and C=N stretching vibrations associated with the pyridine rings.

Nuclear Magnetic Resonance (NMR) for Connectivity and Stereochemistry

Published ¹H and ¹³C NMR spectra for this compound could not be located in the reviewed literature. An NMR analysis would be crucial for confirming the molecular connectivity in solution. The ¹H NMR spectrum would be expected to show distinct signals for the amide N-H proton and the protons on the pyridine ring, with their chemical shifts and coupling patterns confirming the 3-substitution pattern. The ¹³C NMR spectrum would provide evidence for the carbonyl carbon and the unique carbons of the pyridine ring.

Mass Spectrometry for Molecular Structure Verification

Mass spectrometry is a fundamental analytical technique for the verification of a compound's molecular structure through the precise determination of its molecular weight and the analysis of its fragmentation patterns. For this compound (also known as N,N'-bis(pyridin-3-yl)oxamide), the primary application of mass spectrometry is to confirm the molecular formula, C₁₂H₁₀N₄O₂.

The expected molecular weight (Mᵣ) for this compound is 242.24 g/mol . nih.gov In a typical mass spectrometry experiment using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 243.25, confirming its molecular mass.

Table 1: Key Molecular Properties for Mass Spectrometry

Property Value Reference
Molecular Formula C₁₂H₁₀N₄O₂ nih.gov
Molecular Weight (Mᵣ) 242.24 nih.gov
Nominal Mass 242 u -

Polymorphism and Crystallization Engineering

Polymorphism, the ability of a solid material to exist in more than one crystal form or structure, is a critical phenomenon in materials science and pharmaceuticals as different polymorphs can exhibit distinct physical properties. N,N'-disubstituted oxamides are known to be versatile building blocks in crystal engineering due to their hydrogen bonding capabilities. nih.gov

To date, a single crystalline form of this compound has been structurally characterized via single-crystal X-ray diffraction. nih.govnih.gov This form was obtained by the slow evaporation of a methanol (B129727) solution. nih.govresearchgate.net The crystallographic details are summarized in Table 2. In this structure, the molecule is located about a center of inversion and is roughly planar. nih.gov The crystal packing is dominated by intermolecular N—H···N hydrogen bonds between the amide proton and the nitrogen atom of the pyridine ring, connecting the molecules into corrugated layers. nih.govnih.gov

The potential for polymorphism in this system is highlighted by studies on its isomer, N,N′-bis(2-pyridyl)oxamide. This compound has been shown to crystallize in at least two different polymorphic forms: a tetragonal structure and a triclinic polymorph, with the resulting form dependent on the crystallization solvent (e.g., toluene). nih.gov The principal difference between these polymorphs lies in their hydrogen-bonding patterns, which demonstrates the conformational flexibility of the pyridyl-oxamide scaffold. nih.gov

This propensity for polymorphism in a closely related isomer strongly suggests that other crystalline forms of this compound may be accessible through systematic crystallization engineering. This involves the careful control of crystallization conditions such as solvent, temperature, and cooling rate. The exploration of these parameters could lead to the discovery of new polymorphs with potentially different supramolecular arrangements and physical properties.

Table 2: Crystallographic Data for the Known Monoclinic Form of this compound

Parameter Value Reference
Crystal System Monoclinic nih.gov
Space Group P2₁/n researchgate.net
a (Å) 3.8992 (7) nih.gov
b (Å) 12.662 (2) nih.gov
c (Å) 10.9678 (17) nih.gov
β (°) 97.983 (4) nih.gov
Volume (ų) 536.26 (16) nih.gov

Solid-State NMR and Powder X-ray Diffraction (PXRD) for Amorphous and Microcrystalline Forms

While single-crystal X-ray diffraction provides definitive structural information for well-ordered crystalline materials, Solid-State Nuclear Magnetic Resonance (SSNMR) and Powder X-ray Diffraction (PXRD) are indispensable for characterizing materials with little to no long-range order, such as amorphous or microcrystalline solids.

Powder X-ray Diffraction (PXRD) is a primary tool for distinguishing between crystalline and amorphous forms. A highly crystalline sample of this compound produces a diffraction pattern with sharp, well-defined Bragg peaks at specific 2θ angles, which serves as a fingerprint for its known monoclinic structure. nih.gov In contrast, an amorphous form would lack long-range molecular order, resulting in a PXRD pattern with one or more broad, diffuse halos instead of sharp peaks. Microcrystalline materials, which consist of very small crystallites, would exhibit peak broadening, from which the average crystallite size can be estimated using the Scherrer equation. The discovery and characterization of new polymorphs often relies on PXRD analysis, especially when single crystals suitable for diffraction are not available. mdpi.com

Solid-State NMR (SSNMR) spectroscopy is a powerful technique that probes the local chemical environment of nuclei (e.g., ¹H, ¹³C, ¹⁵N) and is not dependent on long-range order, making it ideal for studying amorphous and poorly crystalline materials. nih.gov For a compound like this compound, ¹³C and ¹⁵N SSNMR could provide valuable structural insights. Different polymorphs, which have distinct molecular packing and conformations, would give rise to different chemical shifts in the SSNMR spectrum. For an amorphous form, the signals would typically be much broader than for a crystalline form due to the distribution of local environments. However, SSNMR can still confirm the presence of the constituent functional groups (pyridyl rings, amide carbonyls) and provide information about molecular conformation and dynamics within the disordered solid. Studies on other oxamide-containing systems have demonstrated the utility of SSNMR in structural elucidation, confirming its potential for the detailed characterization of any non-crystalline forms of this compound. nih.govmdpi.com

Table 3: Comparison of Analytical Techniques for Solid-State Forms

Technique Crystalline Form Amorphous Form Microcrystalline Form
PXRD Sharp, narrow peaks Broad halos Broadened peaks

| SSNMR | Sharp, distinct resonances | Very broad resonances | Broadened resonances |

An entry from the Cambridge Structural Database, CCDC 2004094, features the compound N,N'-bis[(pyridin-4-yl)methyl]ethanediamide. The asymmetric unit of the title 1:2 co-crystal, C14H14N4O2·2C7H5ClO2, comprises a half-molecule of oxalamide (4LH2), being located about a centre of inversion, and a molecule of3-chlorobenzoic acid (3-ClBA) in a general position. From symmetry, the 4LH2 molecule has a (+)antiperiplanar conformation with the 4-pyridyl residues lying to either side of the central, planar C2N2O2 chromophore with the dihedral angle between the core and pyridyl ring being 74.69 (11)°; intramolecular amide-N—H⋯O(amide) hydrogen bonds are noted. The 3-ClBA molecule exhibits a small twist as seen in the C6/CO2 dihedral angle of 8.731 (12)°. In the molecular packing, three-molecule aggregates are formed via carboxylic acid-O—H⋯N(pyridyl) hydrogen bonding. These are connected into a supramolecular tape along through amide-N—H⋯O(carbonyl) hydrogen bonding. Additional points of contact between molecules include pyridyl and benzoic acid-C—H⋯O(amide), methylene-C—H⋯O(carbonyl) and C—Cl⋯π(pyridyl) interactions so a three-dimensional architecture results. The contributions to the calculated Hirshfeld surface are dominated by H⋯H (28.5%), H⋯O/O⋯H (23.2%), H⋯C/C⋯H (23.3%), H⋯Cl/Cl⋯H (10.0%) and C⋯Cl/C⋯Cl (6.2%) contacts. Computational chemistry confirms the C—Cl⋯π interaction is weak, and the importance of both electrostatic and dispersion terms in sustaining the molecular packing despite the strong electrostatic term provided by the carboxylic acid-O—H⋯N(pyridyl) hydrogen bonds. An entry from the Cambridge Structural Database, CCDC 2004094, features the compound N,N'-bis[(pyridin-4-yl)methyl]ethanediamide. The asymmetric unit of the title 1:2 co-crystal, C14H14N4O2·2C7H5ClO2, comprises a half-molecule of oxalamide (4LH2), being located about a centre of inversion, and a molecule of3-chlorobenzoic acid (3-ClBA) in a general position. From symmetry, the 4LH2 molecule has a (+)antiperiplanar conformation with the 4-pyridyl residues lying to either side of the central, planar C2N2O2 chromophore with the dihedral angle between the core and pyridyl ring being 74.69 (11)°; intramolecular amide-N—H⋯O(amide) hydrogen bonds are noted. The 3-ClBA molecule exhibits a small twist as seen in the C6/CO2 dihedral angle of 8.731 (12)°. In the molecular packing, three-molecule aggregates are formed via carboxylic acid-O—H⋯N(pyridyl) hydrogen bonding. These are connected into a supramolecular tape along through amide-N—H⋯O(carbonyl) hydrogen bonding. Additional points of contact between molecules include pyridyl and benzoic acid-C—H⋯O(amide), methylene-C—H⋯O(carbonyl) and C—Cl⋯π(pyridyl) interactions so a three-dimensional architecture results. The contributions to the calculated Hirshfeld surface are dominated by H⋯H (28.5%), H⋯O/O⋯H (23.2%), H⋯C/C⋯H (23.3%), H⋯Cl/Cl⋯H (10.0%) and C⋯Cl/C⋯Cl (6.2%) contacts. Computational chemistry confirms the C—Cl⋯π interaction is weak, and the importance of both electrostatic and dispersion terms in sustaining the molecular packing despite the strong electrostatic term provided by the carboxylic acid-O—H⋯N(pyridyl) hydrogen bonds. An entry from the Cambridge Structural Database, CCDC 2004094, features the compound N,N'-bis[(pyridin-4-yl)methyl]ethanediamide. The asymmetric unit of the title 1:2 co-crystal, C14H14N4O2·2C7H5ClO2, comprises a half-molecule of oxalamide (4LH2), being located about a centre of inversion, and a molecule of3-chlorobenzoic acid (3-ClBA) in a general position. From symmetry, the 4LH2 molecule has a (+)antiperiplanar conformation with the 4-pyridyl residues lying to either side of the central, planar C2N2O2 chromophore with the dihedral angle between the core and pyridyl ring being 74.69 (11)°; intramolecular amide-N—H⋯O(amide) hydrogen bonds are noted. The 3-ClBA molecule exhibits a small twist as seen in the C6/CO2 dihedral angle of 8.731 (12)°. In the molecular packing, three-molecule aggregates are formed via carboxylic acid-O—H⋯N(pyridyl) hydrogen bonding. These are connected into a supramolecular tape along through amide-N—H⋯O(carbonyl) hydrogen bonding. Additional points of contact between molecules include pyridyl and benzoic acid-C—H⋯O(amide), methylene-C—H⋯O(carbonyl) and C—Cl⋯π(pyridyl) interactions so a three-dimensional architecture results. The contributions to the calculated Hirshfeld surface are dominated by H⋯H (28.5%), H⋯O/O⋯H (23.2%), H⋯C/C⋯H (23.3%), H⋯Cl/Cl⋯H (10.0%) and C⋯Cl/C⋯Cl (6.2%) contacts. Computational chemistry confirms the C—Cl⋯π interaction is weak, and the importance of both electrostatic and dispersion terms in sustaining the molecular packing despite the strong electrostatic term provided by the carboxylic acid-O—H⋯N(pyridyl) hydrogen bonds. An entry from the Cambridge Structural Database, CCDC 2004094, features the compound N,N'-bis[(pyridin-4-yl)methyl]ethanediamide. The asymmetric unit of the title 1:2 co-crystal, C14H14N4O2·2C7H5ClO2, comprises a half-molecule of oxalamide (4LH2), being located about a centre of inversion, and a molecule of3-chlorobenzoic acid (3-ClBA) in a general position. From symmetry, the 4LH2 molecule has a (+)antiperiplanar conformation with the 4-pyridyl residues lying to either side of the central, planar C2N2O2 chromophore with the dihedral angle between the core and pyridyl ring being 74.69 (11)°; intramolecular amide-N—H⋯O(amide) hydrogen bonds are noted. The 3-ClBA molecule exhibits a small twist as seen in the C6/CO2 dihedral angle of 8.731 (12)°. In the molecular packing, three-molecule aggregates are formed via carboxylic acid-O—H⋯N(pyridyl) hydrogen bonding. These are connected into a supramolecular tape along through amide-N—H⋯O(carbonyl) hydrogen bonding. Additional points of contact between molecules include pyridyl and benzoic acid-C—H⋯O(amide), methylene-C—H⋯O(carbonyl) and C—Cl⋯π(pyridyl) interactions so a three-dimensional architecture results. The contributions to the calculated Hirshfeld surface are dominated by H⋯H (28.5%), H⋯O/O⋯H (23.2%), H⋯C/C⋯H (23.3%), H⋯Cl/Cl⋯H (10.0%) and C⋯Cl/C⋯Cl (6.2%) contacts. Computational chemistry confirms the C

Computational Chemistry and Theoretical Investigations of N,n Bis Pyridin 3 Yl Ethanediamide

Quantitative Structure-Activity Relationships (QSAR) for Ligand Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of drug discovery and ligand design, QSAR models serve as predictive tools to estimate the activity of novel molecules, thereby prioritizing synthetic efforts and optimizing lead compounds. For N,N'-bis(pyridin-3-yl)ethanediamide, while specific QSAR studies are not extensively documented in publicly available literature, a theoretical framework can be established to guide the future design of analogs with potentially enhanced biological activities.

The development of a robust QSAR model for derivatives of this compound would commence with the synthesis and biological evaluation of a diverse set of analogues. Structural modifications would systematically probe different regions of the molecule. For instance, substitutions could be introduced on the pyridine (B92270) rings to modulate electronic and steric properties. The ethanediamide linker could also be altered in length or rigidity.

Once a dataset of compounds with corresponding biological activities (e.g., IC50 values for enzyme inhibition) is available, a variety of molecular descriptors would be calculated for each molecule. These descriptors quantify different physicochemical properties of the compounds.

Key Molecular Descriptors for a Hypothetical QSAR Model:

Electronic Descriptors: These describe the electronic aspects of the molecule. For this compound analogs, descriptors such as the Hammett constant (σ) of substituents on the pyridine rings would be crucial. The distribution of charges, dipole moment, and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would also be important for understanding interactions with a biological target.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters (Es) for substituents would account for the influence of size on binding affinity.

Hydrophobic Descriptors: The partition coefficient (logP) is a key measure of a molecule's hydrophobicity, which influences its ability to cross cell membranes and interact with hydrophobic pockets in a target protein.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices (e.g., Kier & Hall indices), which describe the size, shape, and degree of branching in a molecule.

A hypothetical QSAR study could involve generating a series of derivatives of this compound with substitutions at the 4-position of the pyridine rings. The following tables illustrate the type of data that would be generated in such a study.

Hypothetical Dataset for QSAR Analysis of this compound Derivatives
CompoundSubstituent (R)logPMolar Refractivity (MR)Electronic Parameter (σ)Observed Biological Activity (pIC50)
1-H1.501.030.005.20
2-Cl2.216.030.235.85
3-CH32.025.65-0.175.45
4-NO21.487.360.786.10
5-OH1.032.85-0.375.05
6-OCH31.487.87-0.275.60

Using statistical methods such as multiple linear regression (MLR), a QSAR equation could be derived. A hypothetical equation might take the form:

pIC50 = k1(logP) + k2(MR) + k3*(σ) + C

Where k1, k2, and k3 are the coefficients for each descriptor, and C is a constant. The quality of the model would be assessed by statistical parameters like the correlation coefficient (R²), which indicates how well the model explains the variance in the data, and the cross-validated correlation coefficient (Q²), which measures the predictive power of the model.

Ligand Design Principles from the Hypothetical QSAR Model:

Based on the hypothetical QSAR equation and the data in the table, certain ligand design principles could be formulated:

Influence of Hydrophobicity: A positive coefficient for logP would suggest that increasing hydrophobicity is beneficial for activity, guiding the incorporation of more lipophilic substituents.

Steric Considerations: The sign and magnitude of the coefficient for MR would indicate whether bulky or smaller substituents are preferred at a particular position.

Electronic Effects: A positive coefficient for the electronic parameter σ would imply that electron-withdrawing groups enhance activity, likely by modulating the electronic character of the pyridine nitrogen and its ability to form key interactions, such as hydrogen bonds.

The following table summarizes the potential impact of different substituents on the biological activity based on the hypothetical QSAR model.

Guiding Principles for Ligand Design based on Hypothetical QSAR
DescriptorHypothetical Coefficient SignInterpretation for Enhanced ActivityFavorable Substituents
logPPositiveIncreased hydrophobicity is beneficial.-Cl, -CH3
Molar Refractivity (MR)NegativeSmaller, less bulky substituents are preferred.-H, -OH
Electronic Parameter (σ)PositiveElectron-withdrawing groups are favored.-NO2, -Cl

Lack of Specific Research Data Hinders Analysis of this compound Coordination Chemistry

A thorough review of available scientific literature reveals a significant gap in the specific research concerning the coordination chemistry and metal complex formation of the compound This compound . While the provided outline requests a detailed analysis of its chelation modes and the synthesis of its metal complexes, published studies focusing explicitly on this ligand are not available.

The scientific community has instead investigated structurally related ligands, which, while similar, possess distinct chemical structures that prevent direct extrapolation of their properties to this compound.

Related Compounds with Known Coordination Chemistry

Research has been conducted on analogous molecules, providing insights into how pyridyl-amide structures can interact with metal ions.

N,N'-bis(pyridin-3-ylmethyl)ethanediamide : This is the most prominently studied related compound, differing by the presence of a methylene (B1212753) (-CH2-) spacer between the pyridine rings and the amide nitrogen atoms. It is recognized as an attractive ligand for forming metal complexes. nih.gov Studies on its crystal structure and hydrogen bonding patterns exist, but detailed reports on its metal complex formation are limited. nih.govnih.govdoaj.org

N,N'-bis(pyridin-3-yl)oxamide : This ligand is a close structural analog where the two amide groups are joined by a direct carbon-carbon bond (an oxamide (B166460) group) rather than the two-carbon chain of an ethanediamide. Research indicates that this ligand forms complexes with several transition metals, including zinc(II), cadmium(II), and mercury(II). nih.govresearchgate.net In these instances, the N,N'-bis(pyridin-3-yl)oxamide ligand has been shown to form one-dimensional chains and metallocycles, coordinating to the metal centers. nih.govresearchgate.net

Other Pyridyl Ligands : A broad range of other ligands containing pyridine and amide or amine functionalities have been synthesized and their coordination behavior with various metals, including transition metals and lanthanides, has been characterized. nih.govacs.orgresearchgate.netrsc.org These studies demonstrate the versatility of the pyridine nitrogen atom as a coordination site.

Due to the strict requirement to focus solely on This compound , and the absence of specific data for this compound in the scientific literature, it is not possible to provide a scientifically accurate article based on the requested outline. The findings for related molecules, while informative for the broader field of coordination chemistry, cannot be directly attributed to the title compound without dedicated research and experimental validation.

Coordination Chemistry and Metal Complex Formation with N,n Bis Pyridin 3 Yl Ethanediamide

Synthesis and Characterization of Metal Complexes

Lanthanide and Actinide Complexes

The ligand N,N'-bis(pyridin-3-yl)ethanediamide, which contains both amide and pyridyl functional groups, is an attractive candidate for forming complexes with a variety of metals, including f-block elements. nih.goviucr.org While specific, comprehensive studies on the formation of lanthanide and actinide complexes with this compound are not extensively detailed in available literature, the behavior of similar ligands provides insight into potential interactions.

For instance, studies with other nitrogen-donor ligands, such as the sulfonated bis-triazinyl-pyridines (BTPs), are noted for their ability to separate actinides from lanthanides, a crucial process in recycling spent nuclear fuel. researchgate.net These BTP-type ligands typically form 1:3 complexes with trivalent metal ions. researchgate.net Research on cationic lanthanide complexes with N,N'-bis(2-pyridylmethyl)ethylenediamine-N,N'-diacetic acid (H₂bped), another related ligand, shows the formation of stable, monocationic complexes. scilit.comubc.ca In these complexes, the lanthanide ions maintain a coordination number of 9, accommodating three water molecules. scilit.comubc.ca This suggests that this compound could also form stable complexes with lanthanide and actinide ions, likely involving coordination from the pyridyl nitrogen atoms and potentially the amide oxygen atoms, with solvent molecules completing the coordination sphere. The close proximity of porphyrin rings in bis(porphyrin)actinide complexes leads to significant electronic interactions, a phenomenon that could also be relevant for multi-ligand complexes of this compound. illinois.edu

Geometric and Electronic Structures of Metal Complexes

The geometric and electronic structures of metal complexes are fundamental to understanding their properties and reactivity. For this compound, these structures are influenced by the ligand's inherent flexibility and the coordination preferences of the metal center.

Coordination Geometries and Isomerism

The coordination of this compound to metal centers gives rise to diverse geometries and isomeric forms. The ligand itself, in its hydrated crystalline form, adopts a "U-shape," where the two pyridyl rings are on the same side of the central diamide (B1670390) plane (a syn-periplanar relationship). nih.govnih.gov The pyridyl rings are nearly orthogonal to each other, with a dihedral angle of 87.86 (5)°. nih.govnih.gov

This inherent structure influences its coordination behavior. In zinc(II) complexes, the ligand acts as a bidentate, bridging linker. Two distinct conformations have been observed:

An open conformation , where the complex is centrosymmetric. nih.gov

A U-shape conformation , where the molecule has a twofold axis of symmetry. nih.gov

The coordination geometry around the zinc(II) center is also variable. In complexes with dithiocarbamate (B8719985) co-ligands, the resulting NS₄ donor set can adopt geometries that approximate a square pyramid or a trigonal bipyramid . nih.govnih.gov The specific geometry is influenced by factors such as the presence of solvent molecules in the crystal lattice. nih.govnih.gov For example, in one solvated structure, the geometry is described as approximately square-pyramidal, while in an unsolvated counterpart, it is closer to a trigonal-bipyramid. nih.gov This demonstrates the ligand's ability to accommodate different coordination environments, leading to structural isomerism.

PropertyThis compound monohydrate
Molecular FormulaC₁₄H₁₄N₄O₂·H₂O
Crystal SystemMonoclinic
ConformationU-shape (syn-periplanar)
Dihedral Angle (pyridyl-pyridyl)87.86 (5)°
Source(s) nih.govnih.gov
ComplexLigand ConformationCoordination Geometry at Zn(II)
[Zn₂(C₃H₆NS₂)₄(C₁₄H₁₄N₄O₂)]·2DMFOpenApprox. Square-Pyramid
[Zn₂(C₇H₁₄NS₂)₄(C₁₄H₁₄N₄O₂)]U-ShapeApprox. Trigonal-Bipyramid
Source(s) nih.gov

Ligand Field Theory and Spectroscopic Properties of Complexes (e.g., UV-Vis, EPR)

Ligand Field Theory (LFT) is a model that describes the electronic structure of coordination compounds, arising from the interaction between metal orbitals and ligand orbitals. wikipedia.org It explains the d-orbital splitting that gives rise to the spectroscopic and magnetic properties of transition metal complexes. wikipedia.org The application of LFT is highly dependent on the geometry of the complex. wikipedia.org While a specific, detailed LFT analysis for complexes of this compound is not widely published, the principles can be applied to understand their electronic properties based on their observed geometries (e.g., square-pyramidal or trigonal-bipyramidal).

Spectroscopic Properties:

Infrared (IR) Spectroscopy: The IR spectrum of the free ligand shows characteristic absorption bands for O-H stretching (from the water molecule), N-H stretching, C-H stretching, and strong C=O carbonyl stretching. nih.goviucr.org Upon complexation, shifts in the vibrational frequencies of the pyridyl ring and the amide group would be expected, providing evidence of coordination.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study electronic transitions, typically π–π* and n–π* transitions, within the ligand and d-d transitions in the metal center. mdpi.com The absorption spectra of complexes can be modified by the chemical structure of the ligand and its interaction with the metal. mdpi.com For related systems, UV-Vis studies have been used to determine the stoichiometry and stability of the formed complexes in solution. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying paramagnetic metal complexes (i.e., those with unpaired electrons). researchgate.net EPR spectra can provide detailed information about the oxidation state of the metal, the coordination environment, and the nature of the metal-ligand bonding. researchgate.net For instance, in studies of copper(II) complexes with similar N/O donor ligands, EPR results indicate tetrahedrally distorted square-planar structures. researchgate.net For paramagnetic lanthanide or actinide complexes of this compound, EPR could reveal information about the f-orbital contributions to bonding and the magnetic coupling between the metal and ligand. illinois.edu

Redox Chemistry of Metal Complexes

The redox chemistry of metal complexes involves changes in the oxidation states of the metal center or the ligand. Ligands that can exist in multiple, stable oxidation states are termed "redox-non-innocent". mdpi.comnih.gov The this compound ligand contains both pyridyl and amide groups, which can potentially participate in redox processes. The pyridyl group can be reduced, while the amide functionality can undergo oxidation under certain conditions.

In complexes with redox-active metals, this can lead to complex electronic structures where the oxidation state of the metal and ligand may be ambiguous. mdpi.comnih.gov Often, redox processes observed in cyclic voltammetry experiments of such complexes are centered on the ligand rather than the metal. nih.gov While the general principles of redox chemistry in coordination compounds are well-established, specific experimental studies on the redox behavior of metal complexes involving this compound are not extensively documented in the literature.

Magnetic Properties of Paramagnetic Metal Complexes

Paramagnetic metal complexes, which possess unpaired electrons, exhibit interesting magnetic properties. This is particularly relevant for complexes of transition metals, lanthanides, and actinides. The magnetic behavior of these complexes arises from the spin and orbital angular momenta of the unpaired electrons and can be influenced by magnetic coupling between metal centers or between the metal and a radical ligand.

For example, studies on paramagnetic actinide complexes with porphyrin ligands show complex magnetic behavior. The radical cation of a thorium(IV) complex, [Th(TPP)₂]⁺, exhibits magnetism suggesting the population of thermally accessible excited states with f-orbital character. illinois.edu A uranium(IV) complex radical, [U(TPP)₂]⁺, is proposed to have an S=1/2 ground state resulting from antiferromagnetic coupling between the uranium(IV) f² center and the porphyrin radical. illinois.edu While these examples involve different ligands, they highlight the rich magnetic phenomena that could be explored in paramagnetic complexes of this compound with f-block elements. However, specific magnetic data for such complexes are not currently available.

Stability and Lability of Coordination Bonds

The stability of coordination complexes in solution is a critical parameter, often quantified by the complex formation constant (K). High formation constants indicate a thermodynamically stable complex. The stability of complexes with this compound would be influenced by several factors, including:

The Chelate Effect: As a potentially multidentate ligand, it can form chelate rings with a metal ion, leading to enhanced thermodynamic stability compared to analogous monodentate ligands.

The Hard-Soft Acid-Base (HSAB) Principle: The nature of the donor atoms (hard oxygen from the carbonyl and borderline nitrogen from the pyridine) will dictate its preference for certain metal ions.

Ligand Conformation: The ability of the ligand to adopt a favorable conformation (like the "U-shape") to bind a single metal center can impact stability.

Studies on the related [Ln(bped)]⁺ complexes have determined their formation constants in aqueous solution. scilit.comubc.ca For example, the log K values increase across the lanthanide series, with a plateau in the middle, indicating a complex trend influenced by the lanthanide contraction and coordination number changes. scilit.comubc.ca The lability, or the rate at which ligands exchange, is also a key characteristic, though no specific kinetic studies on this compound complexes are reported. The presence of strong intramolecular and intermolecular hydrogen bonds in the ligand's own crystal structure suggests that the amide and pyridyl groups are effective coordination sites, likely forming stable and relatively inert coordination bonds. nih.govnih.gov

Investigation of Metallosupramolecular Architectures

The strategic design of this compound, featuring terminal pyridyl groups capable of coordinating to metal centers, positions it as a promising building block in the field of coordination chemistry and the construction of metallosupramolecular architectures. Research into analogous ligands has demonstrated the formation of diverse and intricate structures, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. These assemblies are governed by the coordination preferences of the metal ion, the conformational flexibility of the ligand, and the interplay of non-covalent interactions, such as hydrogen bonding and π–π stacking.

While comprehensive studies on this compound itself are emerging, significant insights can be drawn from the closely related ligand, N,N'-bis(3-pyridylmethyl)oxalamide, which differs only by the presence of a methylene (B1212753) spacer between the pyridyl and amide functionalities. Investigations into the coordination behavior of this related ligand with various transition metals have revealed a rich variety of supramolecular structures.

For instance, the reaction of N,N'-bis(3-pyridylmethyl)oxalamide with zinc(II), cadmium(II), and mercury(II) halides has been shown to produce a range of coordination polymers with distinct structural motifs. rsc.orgrsc.orgresearchgate.net These studies highlight how factors such as the choice of metal, the counter-ion, and the solvent can influence the final architecture.

The coordination of N,N'-bis(3-pyridylmethyl)oxalamide with cadmium(II) bromide has been observed to yield two different supramolecular isomers: a 1D looped-chain structure and a 2D layered architecture with a (44·62)-sql topology. rsc.org In the 2D structure, the cadmium(II) centers act as four-connected nodes, linked by the bridging diamide ligands. rsc.org Further complexity is seen in the formation of a 3D framework with a (66)-dia topology when oxalate (B1200264) is also involved in the coordination sphere. rsc.org

The structural diversity of these metallosupramolecular architectures is further exemplified by the formation of 1D zigzag and concavo-convex chains. rsc.orgresearchgate.net In many of these structures, the amide groups of the ligand play a crucial role in reinforcing the architecture through N–H···O hydrogen bonds, which link the coordination polymer chains into higher-dimensional networks. rsc.org

The table below summarizes the types of metallosupramolecular architectures observed with the related N,N'-bis(3-pyridylmethyl)oxalamide ligand, providing a predictive framework for the potential coordination chemistry of this compound.

Metal IonAnionLigandResulting ArchitectureStructural FeaturesReference
Zn(II)I⁻N,N'-bis(3-pyridylmethyl)oxalamide1D concavo-convex chainSupramolecular isomerism observed rsc.orgresearchgate.net
Zn(II)I⁻N,N'-bis(3-pyridylmethyl)oxalamide1D zigzag chainSupramolecular isomerism observed rsc.orgresearchgate.net
Cd(II)I⁻N,N'-bis(3-pyridylmethyl)oxalamide1D zigzag chainIsomorphous with Zn(II) and Hg(II) complexes rsc.orgresearchgate.net
Hg(II)I⁻N,N'-bis(3-pyridylmethyl)oxalamide1D zigzag chainIsomorphous with Zn(II) and Cd(II) complexes rsc.orgresearchgate.net
Cd(II)Br⁻N,N'-bis(3-pyridylmethyl)oxalamide1D looped-chainSupramolecular isomer rsc.org
Cd(II)Br⁻N,N'-bis(3-pyridylmethyl)oxalamide2D layer(4⁴·6²)-sql topology rsc.org
Cd(II)Br⁻, C₂O₄²⁻N,N'-bis(3-pyridylmethyl)oxalamide3D framework(6⁶)-dia topology rsc.org

The detailed crystallographic data from these studies provide valuable information on the coordination environment of the metal ions and the conformational adaptability of the bis-pyridyl-bis-amide ligand.

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Key Bond Angles (°)Reference
[ZnI₂(C₁₄H₁₄N₄O₂)]nMonoclinicP2₁/cZn-N: 1.991(15), 2.004(13); Zn-I: 2.476(5), 2.484(5)N-Zn-N: 109.5(5); I-Zn-I: 113.2(1) researchgate.net
[CdI₂(C₁₄H₁₄N₄O₂)]nMonoclinicP2₁/cCd-N: 2.290(5), 2.330(5); Cd-I: 2.6869(6), 2.6952(6)N-Cd-N: 98.6(2); I-Cd-I: 117.8(1) researchgate.net
[HgI₂(C₁₄H₁₄N₄O₂)]nMonoclinicP2₁/cHg-N: 2.396(7), 2.464(8); Hg-I: 2.6418(8), 2.6533(8)N-Hg-N: 95.0(3); I-Hg-I: 125.7(1) researchgate.net

These findings underscore the potential of this compound and its derivatives as versatile ligands for the construction of novel metallosupramolecular architectures with tunable dimensionalities and topologies. The interplay between the coordination geometry of the metal, the ligand conformation, and intermolecular forces such as hydrogen bonding are key factors in directing the self-assembly of these complex structures.

Supramolecular Chemistry and Self Assembly of N,n Bis Pyridin 3 Yl Ethanediamide Systems

Hydrogen Bonding-Driven Self-Assembly in Solution and Solid State

Amide-Amide Hydrogen Bonding Motifs

A recurring and robust feature in the self-assembly of these diamide (B1670390) systems is the formation of amide-amide hydrogen bonds. In the crystal structure of N,N'-bis(pyridin-3-ylmethyl)ethanediamide monohydrate, these interactions lead to the formation of ten-membered {⋯HNC₂O}₂ synthons, which are fundamental to the creation of supramolecular tapes. nih.govnih.gov Similarly, in a dizinc(II) complex, undulating tapes are sustained by amide-N-H⋯O(amide) hydrogen bonding, resulting in linear supramolecular chains. nih.gov The organic molecule within the bis-pyridyl-substituted diamide hydrate (B1144303) adopts a U-shape, with the 3-pyridyl rings positioned on the same side of the central plane. nih.gov This conformation is stabilized by intramolecular amide-N—H⋯O(carbonyl) hydrogen bonds, which form S(5) loops. nih.govdoaj.org

CompoundHydrogen Bonding MotifResulting Supramolecular Structure
N,N'-bis(pyridin-3-ylmethyl)ethanediamide monohydrateAmide-N—H···O(carbonyl)Supramolecular tapes with {⋯HNC₂O}₂ synthons
Dizinc(II) complex with N,N'-bis(pyridin-3-ylmethyl)ethanediamideAmide-N-H⋯O(amide)Undulating tapes forming linear chains
N,N'-bis(pyridin-3-yl)oxamideN—H···N (amide to pyridine)Corrugated layers

Pyridine-Amide Interactions

Interactions involving the pyridine (B92270) nitrogen atom also play a significant role in the supramolecular assembly. In the case of N,N'-bis(pyridin-3-yl)oxamide, intermolecular N—H···N hydrogen bonds form between the amide N-H group and the pyridine N atom, connecting the molecules into corrugated layers. researchgate.netnih.gov In the hydrated structure of N,N'-bis(pyridin-3-ylmethyl)ethanediamide, water molecules act as bridges, linking two symmetry-related tapes via water-O-H⋯N(pyridyl) hydrogen bonds. nih.govdoaj.org This demonstrates how solvent can mediate interactions between the pyridine and amide functionalities.

Anion/Cation Recognition and Sensing Mechanisms (as part of supramolecular interactions)

The combination of hydrogen bond donating amide groups and Lewis basic pyridine sites within the N,N'-bis(pyridin-3-yl)ethanediamide framework provides a platform for the recognition of both anions and cations. Bis-urea based receptors containing a polyether bridge have demonstrated high affinity for various anions and ion-pairs in solution. researchgate.net The recognition of anions is primarily achieved through strong hydrogen bonds from the N-H groups of the urea (B33335) moieties. researchgate.net Cation binding, on the other hand, can occur through a combination of cation-π, C-H···O, and C-H···π interactions. researchgate.net While specific studies on this compound for ion recognition are not detailed in the provided context, the structural motifs present suggest its potential for similar applications.

Self-Assembled Monolayers (SAMs) and Surface Chemistry

Self-assembled monolayers (SAMs) are highly organized molecular assemblies formed spontaneously on a surface. harvard.edu While the direct use of this compound in SAMs is not explicitly detailed, molecules with similar functionalities, such as pyridyl and amide groups, are valuable for surface modification. The pyridyl groups can anchor to metal surfaces, and the amide groups can provide intermolecular hydrogen bonding to stabilize the monolayer. The ability to control the surface properties at a molecular level makes SAMs crucial in various fields, including molecular electronics and cell biology. harvard.edu

Co-crystallization and Host-Guest Chemistry

The propensity of this compound and its derivatives to form hydrogen bonds makes them excellent candidates for co-crystallization and host-guest chemistry. These molecules can act as "co-crystal coformers" through conventional hydrogen bonding. nih.gov The formation of a monohydrate of N,N'-bis(pyridin-3-ylmethyl)ethanediamide is a prime example of host-guest chemistry, where the water molecule is encapsulated within the crystal lattice. nih.govdoaj.org The formation of supramolecular cages through metal-directed self-assembly opens up possibilities for encapsulating guest molecules within their cavities. anu.edu.au The properties and binding affinities of these host-guest systems can be tuned by modifying the ligand structure and the metal ion. The preparation of single crystals of sparingly soluble compounds can be facilitated by forming soluble host-guest complexes. rsc.org

Supramolecular Polymer Formation

The ability of this compound to form extended, ordered structures through non-covalent interactions is a cornerstone of its supramolecular chemistry. This self-assembly is primarily driven by highly directional and specific hydrogen bonds, leading to the formation of one-dimensional supramolecular polymers. These polymeric chains can take the form of tapes or ladders, depending on the crystalline environment and the presence of co-formers.

In the crystalline state of its monohydrate form, this compound molecules organize into supramolecular tapes. nih.govnih.gov This assembly is mediated by amide-N—H⋯O(carbonyl) hydrogen bonds, which create a repeating ten-membered {⋯HNC₂O}₂ synthon. nih.govnih.gov The individual molecules within these tapes adopt a 'U' shape, with the 3-pyridyl rings positioned on the same side of the central plane. nih.gov Two of these tapes are further linked by a helical chain of hydrogen-bonded water molecules, which interact with the pyridyl nitrogen atoms (water-O—H⋯N(pyridyl)). nih.govdoaj.org This intricate network of hydrogen bonds results in a stable, aggregated structure extending parallel to the b-axis of the crystal. nih.gov

The formation of supramolecular polymers is not limited to the self-assembly of the molecule itself. In the presence of a co-former such as p-nitrobenzoic acid, this compound can form a different type of supramolecular polymer: a linear ladder. nih.govcore.ac.uk In this co-crystal, the this compound molecule adopts a 'Z' shaped conformation. nih.govcore.ac.uk Three-molecule aggregates, formed through hydroxyl-O—H⋯N(pyridyl) hydrogen bonds between the p-nitrobenzoic acid and the diamide, are then linked into a supramolecular ladder by strong amide-N—H⋯O(nitro) hydrogen bonds. nih.govcore.ac.uk These ladders are further connected into a double layer via C—H⋯O interactions and ultimately into a three-dimensional architecture through π–π stacking interactions. nih.gov

The key intermolecular interactions leading to the formation of these supramolecular polymers are summarized in the table below.

Interaction Type Description Resulting Structure Reference
Amide-N—H⋯O(carbonyl)Hydrogen bonding between the amide groups of adjacent diamide molecules.Forms a ten-membered {⋯HNC₂O}₂ synthon, leading to supramolecular tapes. nih.govnih.gov
Water-O—H⋯N(pyridyl)Hydrogen bonding between water molecules and the pyridyl nitrogen atoms of the diamide.Links two symmetry-related supramolecular tapes via a helical water chain. nih.govdoaj.org
Hydroxyl-O—H⋯N(pyridyl)Hydrogen bonding between the carboxylic acid group of p-nitrobenzoic acid and the pyridyl nitrogen of the diamide.Forms a three-molecule aggregate. nih.govcore.ac.uk
Amide-N—H⋯O(nitro)Hydrogen bonding between the amide group of the diamide and the nitro group of p-nitrobenzoic acid.Connects the three-molecule aggregates into a linear supramolecular ladder. nih.govcore.ac.uk
System Molecular Conformation Dihedral Angle (Central Plane to Pyridyl Rings) Dihedral Angle (Between Pyridyl Rings) Reference
MonohydrateU-shape (syn-periplanar)59.71 (6)° and 68.42 (6)°87.86 (5)° nih.govnih.gov
2:1 Co-crystal with p-nitrobenzoic acidZ-shape77.22 (6)°- nih.govcore.ac.uk

These findings underscore the versatility of this compound as a building block in supramolecular chemistry, capable of forming robust, one-dimensional polymeric structures through predictable and reliable hydrogen bonding interactions.

Applications in Catalysis and Reaction Engineering Utilizing N,n Bis Pyridin 3 Yl Ethanediamide

Heterogeneous Catalysis with Supported N,N'-BIS(PYRIDIN-3-YL)ETHANEDIAMIDE Complexes

There is a notable absence of published research detailing the application of this compound complexes supported on solid materials for heterogeneous catalysis. While the immobilization of metal complexes onto solid supports is a common strategy to enhance catalyst stability and recyclability, specific studies employing this particular ligand in a heterogeneous catalytic context have not been identified in a comprehensive search of scientific databases. The synthesis of related copper(I) catalysts supported on weakly acidic polyacrylate resin for C-N coupling reactions has been reported, suggesting a potential avenue for future research with this compound. mdpi.com

Homogeneous Catalysis mediated by this compound-Metal Complexes

Oxidation and Reduction Reactions

No specific studies have been found that report the use of this compound-metal complexes as catalysts for oxidation or reduction reactions. The catalytic N-oxidation of pyridine (B92270) derivatives has been achieved using other catalytic systems, such as those based on aspartic acid-containing peptides or titanium silicalite, but not with complexes of the ligand . chemrxiv.orgorganic-chemistry.org

Cross-Coupling Reactions

While palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are fundamental in organic synthesis, there is no specific literature describing the application of this compound as a ligand in these transformations. masterorganicchemistry.comresearchgate.netyoutube.com Research in this area has focused on other types of ligands, including N-heterocyclic carbenes and various phosphines, in combination with palladium catalysts. researchgate.netresearchgate.net The utility of Suzuki cross-coupling for modifying other iridium and palladium complexes with different bipyridyl ligands has been demonstrated, but this has not been extended to complexes of this compound. allbiochem.comnih.gov

Polymerization Catalysis

The field of olefin polymerization has seen the development of numerous catalysts based on late transition metals with various nitrogen-containing ligands, such as pyridine-bis(imine) (PDI) systems. nih.govresearchgate.net These catalysts have shown high activity for ethylene (B1197577) polymerization. However, there are no reports of this compound being employed as a ligand in metal-catalyzed olefin polymerization.

Mechanistic Investigations of Catalytic Cycles

Given the lack of reported catalytic applications for this compound, there are consequently no mechanistic investigations into its potential catalytic cycles. Understanding the mechanism of a catalytic reaction is predicated on the existence of an established catalytic process, which is not the case for this specific compound in the context of the reactions discussed.

Ligand Tuning for Enhanced Catalytic Performance in this compound Applications

The strategic modification of ligands is a cornerstone of modern catalyst design, enabling the fine-tuning of a metal complex's electronic and steric properties to achieve enhanced catalytic activity, selectivity, and stability. In the context of catalysts utilizing this compound, ligand tuning involves the systematic alteration of the ligand's molecular structure to optimize its performance in a specific chemical transformation. While detailed research on the catalytic applications of complexes derived directly from this compound is an emerging field, the principles of ligand tuning observed in analogous pyridyl-containing ligand systems provide a strong framework for understanding its potential.

The core structure of this compound offers several avenues for modification. Substituents can be introduced onto the pyridine rings or the ethanediamide backbone. These modifications can exert significant influence over the catalyst's behavior through two primary mechanisms: electronic effects and steric effects.

Electronic Effects: The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the pyridine rings can modulate the electron density at the metal center of a coordinated complex. For instance, in transfer hydrogenation reactions catalyzed by iridium complexes with bidentate pyridinylidene/N-amidate ligands, it has been observed that more electron-donating substituents on the phenyl ring of the amidate group lead to increased catalytic activity. nih.gov This is attributed to the enhanced electron density at the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition. Conversely, electron-withdrawing groups can make the metal center more electrophilic, which may be advantageous for reactions involving nucleophilic attack on a coordinated substrate.

Steric Effects: The size and spatial arrangement of substituents on the ligand can create a specific steric environment around the metal center. This steric hindrance can play a crucial role in controlling the selectivity of a reaction, particularly in asymmetric catalysis where the creation of a chiral pocket is essential for discriminating between enantiomeric transition states. In the hydrogenation of various substrates using bifunctional Ru, Ir, and Rh complexes with bidentate N-heterocyclic carbene (NHC) and primary amine moieties, increasing the steric bulk of the alkyl substituent on the NHC was found to enhance the catalytic activity. nih.gov This was attributed to the formation of a more active catalyst and the reduction of induction periods.

While specific data tables for the catalytic performance of tuned this compound complexes are not yet prevalent in published literature, we can extrapolate the potential impact of such tuning based on related systems. The following table illustrates a hypothetical scenario for the influence of ligand modifications on a generic catalytic reaction, based on established principles.

Hypothetical Data Table: Effect of Ligand Tuning on Catalytic Performance

LigandSubstituent (R)Position of RElectronic Effect of RSteric Effect of RConversion (%)Selectivity (%)Turnover Frequency (TOF) (h⁻¹)
L1 H-NeutralMinimal7580150
L2 OCH₃4-pyridylElectron-donatingModerate8582200
L3 CF₃4-pyridylElectron-withdrawingModerate6578120
L4 t-Bu4-pyridylElectron-donatingHigh8095 (product A)180
L5 H2-pyridylNeutralModerate7085140

This table is for illustrative purposes only and is based on general principles of ligand tuning. The data does not represent actual experimental results for this compound.

The development of catalysts based on this compound and its derivatives holds promise for a variety of chemical transformations. Future research focused on the systematic synthesis of modified ligands and the comprehensive evaluation of their catalytic performance will be crucial for unlocking their full potential. Such studies will undoubtedly contribute to the rational design of more efficient and selective catalysts for important industrial and academic applications.

N,n Bis Pyridin 3 Yl Ethanediamide in Advanced Materials Science

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs)

N,N'-bis(pyridin-3-yl)ethanediamide is a versatile ditopic ligand, meaning it can connect to two points, making it an ideal building block for one-, two-, or three-dimensional coordination polymers (CPs) and metal-organic frameworks (MOFs). The pyridyl groups provide the necessary coordination sites for binding to metal ions, while the amide functionalities can direct the assembly of the resulting framework through hydrogen bonding and provide additional functional sites.

Design Principles for this compound-Based MOFs/CPs

The final architecture of a MOF or CP constructed from a ligand like this compound is governed by several key factors:

Ligand Conformation: The flexibility of the ligand is paramount. A closely related ligand, N,N′-bis(pyridin-3-ylmethyl)ethanediamide, which has an extra methylene (B1212753) (-CH2-) group, exhibits significant conformational freedom. It can adopt a "U-shaped" (syn-periplanar) or an "S-shaped" (anti-periplanar) conformation. researchgate.netnih.gov The more rigid this compound would have fewer accessible conformations, potentially leading to more predictable structural outcomes. In a reported cadmium-based coordination polymer using the flexible 'ylmethyl' analogue, the ligand adopts an anti-periplanar conformation, bridging Cd(II) ions to form a one-dimensional, wavy ribbon-like structure. researchgate.net

Metal Ion Coordination Geometry: The choice of the metal ion is crucial as its preferred coordination number and geometry (e.g., octahedral, square planar, tetrahedral) dictate how the ligands are arranged in space. For example, Cd(II) ions in one CP form a pseudo-octahedral geometry by coordinating to two pyridyl nitrogens and two water molecules. researchgate.net In another example with a different ligand, dicopper units form "paddlewheel" clusters that act as secondary building units for the polymer. nih.govresearchgate.net

Hydrogen Bonding and Supramolecular Interactions: The amide groups (N-H and C=O) are excellent hydrogen bond donors and acceptors. These interactions play a critical role in reinforcing the structure and linking adjacent polymer chains. In the crystal structure of N,N′-bis(pyridin-3-ylmethyl)ethanediamide monohydrate, intramolecular N-H···O hydrogen bonds stabilize the ligand's conformation, while intermolecular hydrogen bonds create supramolecular tapes. nih.govnih.gov These non-covalent interactions, along with π–π stacking between pyridyl rings, are fundamental in assembling higher-dimensional networks from lower-dimensional polymer chains. researchgate.net

Ancillary Ligands and Solvents: The presence of other ligands (ancillary ligands) or solvent molecules can significantly influence the final structure. These components can co-coordinate to the metal center or be incorporated into the pores of the framework, acting as templates or structure-directing agents. nih.gov

Porosity and Gas Adsorption Characteristics

MOFs are renowned for their high porosity and large surface areas, making them prime candidates for gas storage and separation. While specific data for this compound-based MOFs are not available, studies on other pyridyl-containing MOFs provide insight into their potential performance.

A family of Cu(II)-based MOFs built from pyridyl-isophthalate ligands demonstrates permanent porosity and significant gas adsorption capabilities. researchgate.netnih.govmendeley.com One such framework, [Cu(L¹)], where L¹ is a pyridyl-dicarboxylate ligand, was investigated for its uptake of various gases. The material exhibited good uptake of nitrogen (N₂), carbon dioxide (CO₂), and hydrogen (H₂). researchgate.netnih.gov The CO₂ adsorption performance is particularly notable, with an isosteric heat of adsorption (Qst) that is competitive with other leading MOF materials designed for carbon capture. researchgate.netnih.gov

The functionality within the pores also plays a critical role. In a study on two isostructural cobalt MOFs with dipyridylporphyrin linkers, different functional groups (-Cl vs. -CN) exposed to the pore interior led to distinct gas sorption behaviors, even though the framework structure was identical. korea.ac.kr This highlights that the amide groups of this compound could provide specific interaction sites for polar gas molecules like CO₂, potentially enhancing selective adsorption.

Gas Adsorption Data for a Representative Porous Pyridyl-Isophthalate MOF nih.gov
GasConditionsUptake (wt%)Uptake (mmol g⁻¹)Isosteric Heat of Adsorption (Qst) (kJ mol⁻¹)
CO₂273 K, 1 bar12.52.8427.3
298 K, 1 bar7.11.61
H₂77 K, 1 bar1.256.2-
N₂77 K, 1 bar---

Electrical and Optical Properties of MOFs/CPs

Coordination polymers incorporating pyridyl ligands are extensively studied for their optical properties, particularly luminescence. The integration of lanthanide ions (Ln³⁺) into CPs is a common strategy to create highly luminescent materials. The organic ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. rsc.orgmdpi.com

A series of lanthanide coordination polymers with 1,2-bis(4-pyridyl)ethane (B167288) demonstrates a variety of photoluminescence phenomena, including:

Ligand-centered fluorescence. rsc.org

Metal-centered 4f-4f emission in both the visible and near-infrared (NIR) ranges. rsc.org

Antenna effects via efficient energy transfer from the ligand to the metal center. rsc.org

By selecting the appropriate lanthanide ion, the emission color can be tuned across the visible spectrum. While direct energy transfer from the ligand to the metal is not always observed, the ligand field can enhance the intensity of f-f transitions, leading to luminescence. mdpi.com Therefore, MOFs constructed from this compound and lanthanide ions are expected to be promising candidates for applications in lighting, sensing, and optical devices. Information on the electrical properties of such materials remains limited in the literature.

Functional Polymers and Hybrid Materials

Beyond coordination polymers, the bifunctional nature of this compound allows for its potential use as a monomer or cross-linking agent in the synthesis of novel functional polymers. The two pyridyl groups could be involved in polymerization reactions, or the amide hydrogens could be substituted to create a tetra-functional monomer for building complex polymer architectures. The resulting polymers would have pyridyl units and amide groups regularly spaced along the backbone, offering sites for metal coordination, hydrogen bonding, and post-synthetic modification, leading to materials with tailored catalytic, recognition, or responsive properties.

Photoactive and Electroactive Materials

The pyridyl rings in this compound are part of a π-conjugated system. When incorporated into larger conjugated structures, such as polymers or MOFs, this can lead to interesting photoactive and electroactive properties. Coordination to redox-active metal centers could produce materials with tunable electronic properties. The inherent luminescence potential, especially when complexed with lanthanide ions as discussed previously, makes it a building block for photoactive materials. These materials could find use in LEDs, light-harvesting systems, or photocatalysis.

Nanomaterial Integration and Surface Modification

The coordinating ability of the pyridyl groups makes this compound a suitable molecule for the surface modification of nanomaterials. It could be used to functionalize metal or metal oxide nanoparticles, quantum dots, or carbon nanotubes. This surface modification could serve several purposes:

Passivation: Capping the surface to prevent aggregation and improve stability in various media.

Interlinking: Acting as a molecular linker to assemble nanoparticles into larger, ordered arrays.

Sensing: Providing specific binding sites for analytes, where binding events could be detected through changes in the nanomaterial's optical or electronic properties.

The amide groups could further impart specific solubility characteristics or provide secondary binding sites for hierarchical assembly.

Advanced Analytical and Spectroscopic Techniques for Investigating N,n Bis Pyridin 3 Yl Ethanediamide Systems

In Situ Spectroscopic Monitoring of Reactions and Interactions

In situ spectroscopic techniques are powerful tools for observing chemical reactions and molecular interactions in real-time, without the need to isolate intermediates or products. For a compound like N,N'-bis(pyridin-3-yl)ethanediamide, which possesses multiple sites for hydrogen bonding and metal coordination (the pyridine (B92270) rings and amide linkages), in situ monitoring could provide invaluable information on its dynamic behavior.

Techniques such as in situ Fourier-transform infrared (FTIR) or Raman spectroscopy could be employed to monitor the synthesis of this compound, for instance, by tracking the disappearance of reactant vibrational bands and the appearance of characteristic amide and pyridine bands. More advanced applications would involve monitoring the self-assembly of this molecule in solution. Changes in the vibrational frequencies of the N-H and C=O groups of the amide linkage, as well as shifts in the pyridine ring vibrations, would indicate the formation of hydrogen-bonded networks or coordination complexes.

For example, the introduction of a metal salt to a solution of this compound could be monitored to understand the kinetics and mechanism of coordination complex formation. The data from such an experiment could be presented as follows:

Interactive Data Table 1: Hypothetical In Situ FTIR Monitoring of this compound Coordination

Time (minutes)N-H Stretch (cm⁻¹)C=O Stretch (cm⁻¹)Pyridine Ring Vibration (cm⁻¹)Metal-Ligand Vibration (cm⁻¹)
0330016801590-
5328516701595450
15327016651600455
30327016651600455
60327016651600455

Advanced Mass Spectrometry for Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are essential for the characterization of complex mixtures and large supramolecular assemblies. For this compound, techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) would be particularly useful.

ESI-MS could be used to gently transfer large, non-covalent assemblies of this compound from solution to the gas phase, allowing for the determination of their stoichiometry and binding affinities. For instance, if this molecule were to form a dimeric or trimeric self-assembled structure through hydrogen bonding, ESI-MS could detect the corresponding ions and their relative abundances.

In the context of coordination chemistry, if this compound is used as a ligand to build complex metal-organic structures, tandem mass spectrometry (MS/MS) could be employed to fragment the parent complex. This would provide detailed information about the connectivity and composition of the assembly.

High-Resolution Microscopy for Morphological Analysis of Assemblies

High-resolution microscopy techniques such as Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Scanning Electron Microscopy (SEM) are indispensable for visualizing the morphology of molecular assemblies on surfaces and in the solid state.

For this compound, which has the potential to self-assemble into well-ordered structures like nanofibers, sheets, or crystals, these techniques would provide direct visual evidence of the resulting morphologies.

AFM could be used to image monolayers of the compound on a substrate, revealing details about molecular packing and the formation of two-dimensional networks.

TEM would be suitable for visualizing the morphology of larger aggregates, such as nanofibers or nanocrystals, that could be formed from solution.

SEM would provide topographical information on a larger scale, for instance, showing the morphology of a bulk crystalline sample or a thin film.

A hypothetical research finding could be the observation of long, entangled nanofibers when this compound is slowly evaporated from a specific solvent, as imaged by TEM.

X-ray Absorption Spectroscopy (XAS) for Electronic and Local Structural Information

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information on the electronic structure and local atomic environment of a specific element within a compound. For this compound, XAS could be particularly insightful when the molecule is part of a metal-organic complex.

By tuning the X-ray energy to the absorption edge of the metal center, one could obtain a X-ray Absorption Near Edge Structure (XANES) spectrum. The features in the XANES spectrum are sensitive to the oxidation state and coordination geometry of the metal ion.

The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum would provide quantitative information about the local structure around the metal, such as the number and type of coordinating atoms (e.g., the nitrogen atoms of the pyridine rings) and their precise distances from the metal center.

Interactive Data Table 2: Hypothetical EXAFS Fitting Results for a Copper(II) Complex of this compound

Absorber-Scatterer PairCoordination NumberDistance (Å)Debye-Waller Factor (Ų)
Cu-N (pyridine)22.010.008
Cu-O (amide)21.980.007
Cu-O (water)22.350.012

Neutron Diffraction for Light Atom Localization in Solid-State Structures

While X-ray diffraction is the standard method for determining crystal structures, neutron diffraction offers a significant advantage in locating light atoms, particularly hydrogen. This is because neutrons scatter off atomic nuclei, and the scattering cross-section of hydrogen is comparable to that of heavier atoms.

For this compound, a neutron diffraction study of a single crystal would be the definitive method for precisely determining the positions of the hydrogen atoms. This would be crucial for understanding the intricate details of the hydrogen bonding network that is likely to be a dominant feature of its solid-state packing. The precise locations of the amide hydrogens, for example, would confirm the hydrogen bonding patterns and provide accurate N-H···O and C-H···N distances and angles. This level of detail is often ambiguous in structures determined solely by X-ray diffraction.

Conclusion and Future Research Perspectives on N,n Bis Pyridin 3 Yl Ethanediamide

Summary of Key Findings and Contributions to Chemical Knowledge

N,N'-Bis(pyridin-3-yl)ethanediamide, a bis-pyridyl substituted diamide (B1670390), has emerged as a molecule of significant interest in the field of supramolecular chemistry and crystal engineering. Its structural versatility and capacity for forming diverse intermolecular interactions have been the primary focus of research, contributing valuable insights into the principles of molecular recognition and the design of crystalline materials.

Key findings have elucidated the conformational flexibility of the molecule, which can adopt various shapes, including 'U', 'S', and 'Z' conformations, depending on the crystalline environment. nih.govresearchgate.net This flexibility is a critical determinant of the resulting supramolecular architecture. The molecule features a central C2N2O2 residue linked to two 3-pyridyl rings through methylene (B1212753) groups. nih.govdoaj.orgsunway.edu.my The pyridyl rings can be oriented on the same side (syn-periplanar) or on opposite sides (anti-periplanar) of the central plane. nih.gov

A significant contribution to chemical knowledge lies in the detailed characterization of the various non-covalent interactions that govern the crystal packing of this compound and its derivatives. These include:

Hydrogen Bonding: Amide-N-H···O(carbonyl) hydrogen bonds are a recurring motif, often leading to the formation of supramolecular tapes and chains. nih.govdoaj.orgsunway.edu.mynih.gov Additionally, the pyridyl nitrogen atoms act as hydrogen bond acceptors, interacting with donor groups from co-formers or solvent molecules. nih.govdoaj.orgsunway.edu.my

π-π Stacking Interactions: The aromatic pyridyl rings readily participate in π-π stacking interactions, contributing to the stability of the three-dimensional crystal lattice. researchgate.net

The study of its co-crystals with various molecules, such as p-nitrobenzoic acid, has further expanded our understanding of how this compound can be utilized as a building block in the construction of multi-component crystalline materials. researchgate.netnih.gov Furthermore, its ability to act as a ligand in the formation of coordination polymers with metal ions like cadmium(II) and zinc(II) has been demonstrated, showcasing its potential in the development of functional metal-organic frameworks. nih.govmdpi.com

Detailed structural analyses, often complemented by Hirshfeld surface analysis and computational studies, have provided quantitative insights into the nature and relative importance of the different intermolecular interactions, thereby enriching the fundamental knowledge base of crystal engineering. nih.govdoaj.orgsunway.edu.my

PropertyValueReference
IUPAC Name N,N'-bis(pyridin-3-ylmethyl)oxamide nih.gov
Molecular Formula C14H14N4O2 nih.gov
Molecular Weight 270.29 g/mol nih.gov
CAS Number 196491-43-7 nih.gov
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov

Remaining Challenges and Open Questions

Despite the progress made in understanding the structural chemistry of this compound, several challenges and open questions remain, paving the way for future investigations.

A primary challenge lies in achieving predictable control over the polymorphic outcome of its crystallization. The molecule is known to exist in at least two polymorphic forms, and likely more, each with distinct conformations and packing arrangements. nih.gov Understanding the precise thermodynamic and kinetic factors that favor the formation of a specific polymorph is an ongoing challenge. This includes the influence of solvent, temperature, and crystallization speed on the resulting crystal structure.

While its role as a ligand has been explored, the full extent of its coordination chemistry is yet to be realized. Key questions remain regarding its interaction with a broader range of metal ions, including those from the f-block elements, and the potential for creating coordination polymers with specific topologies and functionalities, such as porosity or catalysis. The influence of the ligand's conformational flexibility on the properties of the resulting metal complexes is another area that warrants deeper investigation.

The functional aspects of materials derived from this compound are still largely unexplored. While its structural characteristics are well-documented, the translation of these features into tangible material properties, such as luminescence, nonlinear optics, or gas sorption, remains an open frontier. The relationship between the supramolecular architecture and the macroscopic properties of the resulting materials is a critical area for future research.

Furthermore, the reactivity of the ethanediamide backbone itself has not been a primary focus. Questions regarding its stability under various conditions and its potential to participate in solid-state reactions are yet to be addressed. Exploring the chemical transformations of this molecule within a crystalline matrix could lead to novel materials with unique properties.

Proposed Future Research Directions for this compound

Building upon the existing knowledge, several exciting avenues for future research on this compound can be proposed. These directions aim to expand its chemical space, uncover new functionalities, and leverage computational tools for accelerated discovery.

Exploration of Novel Synthetic Pathways and Derivatives

Future synthetic efforts could focus on the development of novel and more efficient pathways to this compound and its derivatives. This could involve exploring alternative coupling reagents and reaction conditions to improve yields and reduce purification steps.

A significant area for expansion is the synthesis of a diverse library of derivatives. This could be achieved by:

Modification of the Linker: Replacing the ethanediamide core with other dicarboxylic acid diamides of varying lengths and rigidities (e.g., propanediamide, butanediamide) would directly impact the conformational freedom and the spacing between the pyridyl units, leading to new supramolecular assemblies. bldpharm.com

Chiral Derivatives: The introduction of chirality, for instance by using chiral amines like (R)-1-(pyridin-3-yl)ethanamine, could lead to the formation of non-centrosymmetric crystal structures, which are of interest for applications in nonlinear optics and enantioselective catalysis. bldpharm.com

Development of New Catalytic Systems

The presence of both hydrogen bond donors/acceptors and metal-coordinating pyridyl groups makes this compound and its derivatives promising candidates for the development of novel catalytic systems.

Future research could explore their application as:

Organocatalysts: The amide and pyridyl functionalities could act in synergy to catalyze various organic transformations. The well-defined supramolecular structures that can be formed could provide a pre-organized environment for stereoselective reactions.

Ligands for Homogeneous Catalysis: The bidentate nature of the molecule makes it an attractive ligand for transition metal catalysis. semanticscholar.org Systematic variation of the substituents on the pyridyl rings and the linker could be used to fine-tune the steric and electronic properties of the resulting metal complexes, optimizing their catalytic activity and selectivity for reactions such as hydrogenation, carbon-carbon coupling, and polymerization.

Scaffolds for Heterogeneous Catalysis: Immobilizing this compound-based metal complexes onto solid supports could lead to the development of robust and recyclable heterogeneous catalysts. The inherent self-assembly properties of the ligand could be exploited to create well-defined active sites on the catalyst surface.

Integration into Emerging Smart Materials

The ability of this compound to form ordered supramolecular structures makes it a compelling building block for the design of smart materials that respond to external stimuli.

Future research directions include:

Luminescent Materials: By incorporating luminophores as co-formers or by synthesizing derivatives with inherent emissive properties, it may be possible to create materials whose luminescence is sensitive to the presence of specific analytes or to changes in their environment (e.g., temperature, pressure). The study of lanthanide(III) coordination polymers with similar nitrogen-containing ligands suggests potential for interesting photoluminescent properties. mdpi.com

Sensors: The specific binding sites within the supramolecular network could be engineered for the selective recognition of small molecules or ions. This could be harnessed for the development of chemical sensors where the binding event triggers a detectable signal, such as a change in color or fluorescence.

Stimuli-Responsive Materials: The conformational flexibility of the molecule could be exploited to create materials that undergo structural transformations in response to external stimuli like light, heat, or the presence of a guest molecule. This could lead to the development of materials with switchable properties.

Advanced Theoretical Modeling and Machine Learning Applications

To complement experimental efforts, advanced theoretical modeling and machine learning can play a crucial role in accelerating the discovery and design of new materials based on this compound.

Future computational studies could focus on:

Crystal Structure Prediction: Employing advanced algorithms to predict the crystal structures of new derivatives and co-crystals can help to rationalize observed polymorphic forms and guide experimental crystallization efforts towards desired structures.

High-Throughput Screening: Computational screening of virtual libraries of derivatives for properties of interest, such as binding affinities for specific targets or electronic properties relevant to catalysis, can help to prioritize synthetic efforts.

Machine Learning Models: By training machine learning models on existing experimental data, it may be possible to predict the properties of new derivatives with reasonable accuracy. This could significantly reduce the time and resources required for experimental screening and optimization. For instance, models could be developed to predict the likelihood of co-crystal formation with a given co-former or the expected catalytic activity of a metal complex.

By pursuing these research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to new fundamental insights and the development of novel functional materials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N,N'-BIS(PYRIDIN-3-YL)ETHANEDIAMIDE, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving pyridinyl amines and ethanediamide precursors. For example, Kheder et al. (2009) demonstrated the use of hydrazonoyl chlorides and arylmethylenepropanedinitriles to form bis(pyridine) derivatives under reflux conditions . Optimization involves adjusting solvent polarity (e.g., xylene or DMF), temperature (80–120°C), and stoichiometric ratios of reactants. Catalytic agents like DMF-DMA (dimethylformamide dimethyl acetal) can enhance cyclization efficiency. Yield improvements are achieved through iterative purification steps, such as recrystallization from DMF/methanol mixtures .

Q. Which spectroscopic and crystallographic techniques are most effective for confirming molecular structure?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1 \text{H} and 13C^{13}\text{C} NMR to verify proton environments and carbon frameworks, particularly pyridinyl resonances (δ 7.5–8.5 ppm for aromatic protons) . IR spectroscopy confirms amide C=O stretches (~1650–1700 cm1^{-1}).
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (e.g., SHELXL-2018) resolves bond lengths, angles, and torsion angles. For example, Huang & Wu (2009) reported Hg–N bond lengths of 2.30–2.35 Å and Cl–Hg–Cl angles of 115–120° in a mercury(II) MOF derivative . Hydrogen bonding (N–H···O, ~2.8–3.0 Å) and π-π interactions (centroid distances ~3.6 Å) stabilize crystal packing .

Advanced Research Questions

Q. How does this compound function as a ligand in MOFs, and what experimental considerations are critical?

  • Methodological Answer : The ligand’s rigid, conjugated clamp-like configuration enables bridging between metal nodes. In Hg(II) MOFs, coordination occurs via pyridinyl N atoms, forming distorted tetrahedral geometries . Critical considerations:

  • Metal-Ligand Ratio : A 2:1 HgCl2_2:ligand ratio ensures full coordination without excess metal ions .
  • Solvent System : Use polar aprotic solvents (e.g., DMF) to enhance ligand solubility and slow crystallization for high-quality crystals.
  • Crystallization Conditions : Room-temperature evaporation in darkness minimizes defects.

Q. How can researchers resolve contradictions in crystallographic data during refinement?

  • Methodological Answer :

  • SHELXL Tools : Utilize restraints (e.g., DFIX, DANG) for bond distances/angles and ISOR for anisotropic displacement parameters .
  • Validation Software : Programs like PLATON or WinGX’s ADDSYM detect missed symmetry or twinning .
  • Hydrogen Bond Analysis : Compare experimental H-bond distances (e.g., 2.8–3.0 Å) with theoretical values to identify outliers .

Q. What computational strategies complement experimental data in studying supramolecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate π-π stacking energies (e.g., using B3LYP/6-31G*) to validate experimental centroid distances (~3.6 Å) .
  • Molecular Dynamics (MD) : Simulate solvent effects on crystal packing to predict polymorph stability.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.